[4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate
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Overview
Description
[4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate involves multiple steps, each requiring specific reagents and conditionsThe final step involves the esterification of the phenyl group with 2-thiophenecarboxylic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler molecules with fewer double bonds .
Scientific Research Applications
[4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(E)-2-cyano-3-methoxy-3-oxo-1-propenyl]-2-methoxyphenyl} 3,4,5-trimethoxybenzoate
- 4-{4-[(E)-2-cyano-3-methoxy-3-oxo-1-propenyl]-2-methoxyphenyl} 3,4,5-trimethoxybenzoate
Uniqueness
Compared to similar compounds, [4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate stands out due to its unique combination of functional groups and its ability to participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C20H13N3O4S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[4-[4-(2-cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C20H13N3O4S/c1-26-19(24)14(12-21)11-15-8-9-22-18(23-15)13-4-6-16(7-5-13)27-20(25)17-3-2-10-28-17/h2-11H,1H3 |
InChI Key |
CYEWZFMHHCTEEK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=NC(=NC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CS3)C#N |
Origin of Product |
United States |
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